GSK2945 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

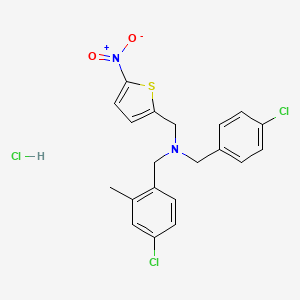

N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNMOPTYOFRUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK2945 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 hydrochloride is a synthetic small molecule that modulates the activity of the nuclear receptor REV-ERBα, a key component of the circadian clock machinery. Its ability to influence the transcriptional regulation of genes involved in metabolism and inflammation has positioned it as a compound of interest for further investigation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Modulation of REV-ERBα

This compound functions as a ligand for the nuclear receptor REV-ERBα. However, the literature presents a nuanced view of its activity, with reports suggesting it can act as both an antagonist and, in some contexts, an agonist of REV-ERBα. The primary mechanism of action involves the direct binding of GSK2945 to REV-ERBα, which in turn modulates the transcription of REV-ERBα target genes.

REV-ERBα itself is a transcriptional repressor. It binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of its target genes, including the core clock gene BMAL1. By recruiting co-repressor complexes, REV-ERBα inhibits the transcription of these genes.

The interaction of GSK2945 with REV-ERBα interferes with this process. As an antagonist, GSK2945 would prevent the recruitment of co-repressors, leading to a de-repression of target gene transcription. Conversely, if acting as an agonist, it would enhance the repressive activity of REV-ERBα.

Quantitative Data

The following table summarizes the available quantitative data for GSK2945. It is important to note that the hydrochloride salt form of GSK2945 is often used to improve stability while retaining the same biological activity as the free base.

| Parameter | Species | Assay | Value | Reference |

| EC50 (antagonist activity) | Mouse | Rev-erbα assay | 21.5 µM | [1][2] |

| EC50 (antagonist activity) | Human | REV-ERBα assay | 20.8 µM | [1][2] |

| EC50 (Bmal1 luciferase reporter) | Not Specified | Bmal1 luciferase reporter assay | 2.05 µM | [1][2] |

Signaling Pathways

The following diagrams illustrate the core signaling pathway of REV-ERBα and a proposed workflow for assessing the effect of this compound on a target gene.

Caption: Core REV-ERBα signaling pathway and the antagonistic action of GSK2945.

Caption: Workflow for a Bmal1-luciferase reporter assay to assess GSK2945 activity.

Downstream Effects

Regulation of Circadian Rhythm

By modulating the expression of BMAL1, a core component of the positive limb of the circadian clock, this compound can influence the periodicity and amplitude of the circadian rhythm. As an antagonist of REV-ERBα, it would be expected to increase BMAL1 expression, thereby altering the timing of various physiological processes.

Cholesterol Metabolism

GSK2945 has been shown to increase the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which is a major pathway for cholesterol catabolism.[1][2] This effect is reportedly mediated through the upregulation of Liver Receptor Homolog-1 (LRH-1), a known transcriptional activator of CYP7A1.[1][2] In vivo studies in mice have demonstrated that treatment with GSK2945 can lead to a reduction in plasma cholesterol levels.[1]

Anti-inflammatory and Anti-fibrotic Potential

The modulation of REV-ERBα by synthetic ligands has been linked to anti-inflammatory and anti-fibrotic effects. While direct studies with GSK2945 are limited, the general mechanism of REV-ERBα activation is known to suppress the expression of pro-inflammatory cytokines such as IL-6. Furthermore, REV-ERBα agonists have been shown to inhibit the TGF-β1-induced transition of fibroblasts to myofibroblasts, a key process in tissue fibrosis. The antagonistic action of GSK2945 on REV-ERBα suggests a complex role in these processes that requires further investigation.

Experimental Protocols

Detailed protocols for the specific experiments conducted with this compound are often proprietary. However, the following sections describe the general methodologies for the key experiments used to characterize its mechanism of action.

Luciferase Reporter Gene Assay

This assay is used to determine the functional effect of GSK2945 on the transcriptional activity of REV-ERBα on a target gene promoter, such as Bmal1.

1. Cell Culture and Transfection:

- HEK293T or other suitable cells are cultured in appropriate media.

- Cells are transiently co-transfected with a REV-ERBα expression vector and a reporter vector containing the Bmal1 promoter driving the expression of a luciferase gene. A control vector (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

2. Compound Treatment:

- Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

3. Incubation:

- Cells are incubated for a specific period (e.g., 24-48 hours) to allow for compound action and reporter gene expression.

4. Measurement of Luciferase Activity:

- Cells are lysed, and luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.

5. Data Analysis:

- The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

- The dose-response curve is plotted, and the EC50 value is calculated.

Primary Hepatocyte Culture and Gene Expression Analysis

This method is used to assess the effect of GSK2945 on the expression of target genes like CYP7A1 in a physiologically relevant cell type.

1. Isolation and Culture of Primary Hepatocytes:

- Primary hepatocytes are isolated from mouse or human liver tissue using a two-step collagenase perfusion method.

- Isolated hepatocytes are plated on collagen-coated plates and cultured in specialized hepatocyte culture medium.

2. Compound Treatment:

- Once the hepatocytes have attached and formed a monolayer, they are treated with this compound at various concentrations and for different durations (e.g., 12 and 24 hours).[1][2]

3. RNA Isolation and Quantitative PCR (qPCR):

- Total RNA is extracted from the treated hepatocytes.

- cDNA is synthesized from the RNA, and qPCR is performed to quantify the mRNA levels of target genes (CYP7A1, LRH-1) and a housekeeping gene for normalization.

4. Protein Analysis (Western Blot):

- Cell lysates are collected, and protein concentrations are determined.

- Western blotting is performed to detect and quantify the protein levels of CYP7A1 and LRH-1.

In Vivo Mouse Studies

These studies are conducted to evaluate the physiological effects of this compound in a living organism.

1. Animal Model:

- Wild-type mice (e.g., C57BL/6) are used.

2. Compound Administration:

- This compound is administered to the mice, for example, via intraperitoneal injection, twice daily for a specified period (e.g., 7 days).[1] A vehicle control group is also included.

3. Sample Collection and Analysis:

- At the end of the treatment period, blood samples are collected to measure plasma cholesterol levels.

- Liver tissue is harvested to analyze the expression of genes and proteins of interest (e.g., Cyp7a1) using qPCR and Western blotting.

Conclusion

This compound is a modulator of the nuclear receptor REV-ERBα with a complex pharmacological profile. Its primary mechanism of action involves binding to REV-ERBα and altering the transcription of target genes, most notably the core clock component BMAL1. While there is evidence for its role as a REV-ERBα antagonist, its precise functional effects may be cell-type and context-dependent. The downstream consequences of GSK2945-mediated REV-ERBα modulation include the regulation of circadian rhythms and cholesterol metabolism. Further research is warranted to fully elucidate its therapeutic potential in metabolic and inflammatory disorders.

References

GSK2945 Hydrochloride: A Technical Primer on its Role in Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 hydrochloride is a synthetic ligand targeting the nuclear receptor REV-ERBα, a critical component of the core molecular clock that governs circadian rhythms in mammals. As a modulator of this key regulatory protein, GSK2945 has emerged as a valuable tool in chronobiology research, offering potential therapeutic applications for a range of pathologies linked to circadian disruption, including metabolic syndromes, inflammatory diseases, and sleep disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its application in circadian rhythm research, and detailed experimental methodologies.

Core Mechanism of Action: Modulation of the Circadian Clock

GSK2945 functions as a ligand for REV-ERBα, a transcriptional repressor that plays a pivotal role in the negative feedback loop of the core circadian clock. The canonical clock mechanism involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus repressing their own transcription and creating a rhythmic cycle.

REV-ERBα adds another layer of regulation by directly repressing the transcription of Bmal1. By binding to REV-ERBα, GSK2945 is thought to modulate its repressive activity, thereby influencing the expression of Bmal1 and consequently the entire circadian oscillator. While often listed with other REV-ERBα agonists, the specific nature of GSK2945's interaction—whether it acts as an agonist or antagonist—can be cell-type and context-dependent[1].

Signaling Pathway

The primary signaling pathway influenced by GSK2945 is the core circadian clock feedback loop. By modulating REV-ERBα, GSK2945 indirectly affects the transcriptional activity of the CLOCK/BMAL1 complex and the expression of numerous clock-controlled genes (CCGs) that regulate a wide array of physiological processes.

Quantitative Data Summary

Currently, publicly available, peer-reviewed literature lacks specific quantitative data on the potency (IC50/EC50) of this compound for REV-ERBα. However, it is often grouped with other REV-ERBα ligands like GSK4112 and SR9009, which have been characterized more extensively. One study noted that GSK2945, along with SR12418, showed an improved pharmacokinetic profile suitable for in vivo testing, suggesting it is a compound of significant interest in drug development.

| Parameter | Value | Cell Line/System | Reference |

| Effect on Gene Expression | Suppresses Bmal1 expression | Not specified | [2] |

| Effect on Cytokine Expression | Reduces IL-6 expression | THP-1 cells (LPS-stimulated) | [2] |

| Pharmacokinetic Profile | Improved for in vivo testing | Not specified | [3] |

Key Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on its mechanism of action and the protocols used for similar REV-ERBα modulators, the following methodologies are representative of how GSK2945 would be studied in a research setting.

Cell-Based Circadian Rhythm Assay (Luciferase Reporter)

This assay is fundamental for assessing the effect of a compound on the period, amplitude, and phase of the cellular clock.

Objective: To determine the effect of this compound on the circadian period length in a human cell line.

Materials:

-

U2OS (human osteosarcoma) cell line stably expressing a Bmal1-luciferase (Bmal1-luc) or Per2-luciferase (Per2-luc) reporter construct.

-

DMEM supplemented with 10% FBS and antibiotics.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Dexamethasone for synchronization.

-

Luciferin.

-

Luminometer capable of continuous recording in a cell culture incubator.

Protocol:

-

Cell Seeding: Plate the U2OS reporter cells in a 35-mm dish or a multi-well plate at a density that will reach confluency at the time of recording.

-

Compound Treatment: Once cells are confluent, replace the medium with recording medium containing a final concentration of luciferin. Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).

-

Synchronization: Synchronize the cellular clocks by adding dexamethasone to a final concentration of 100 nM for 2 hours.

-

Bioluminescence Recording: After synchronization, wash the cells with PBS and replace the medium with fresh recording medium containing the respective concentrations of GSK2945 or vehicle. Place the plate in the luminometer and record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.

-

Data Analysis: Analyze the resulting bioluminescence data using software capable of circadian analysis (e.g., ChronoStar, El Temps) to determine the period, amplitude, and phase of the oscillations for each treatment condition.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the effect of GSK2945 on the expression of core clock genes and their targets.

Objective: To measure the change in mRNA levels of BMAL1 and PER2 in response to this compound treatment.

Materials:

-

U2OS or another relevant cell line.

-

This compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for BMAL1, PER2, and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR instrument.

Protocol:

-

Cell Culture and Treatment: Culture U2OS cells to near confluency. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 6, 12, 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion and Future Directions

This compound is a promising small molecule for the pharmacological modulation of the circadian clock through its interaction with REV-ERBα. While its exact quantitative parameters and detailed in vivo effects are still being fully elucidated in the public domain, its improved pharmacokinetic profile suggests it is a compound of high interest for further research. Future studies will likely focus on delineating its precise agonist versus antagonist activity in different tissues, its efficacy in various in vivo models of circadian-related diseases, and its potential for clinical translation. The experimental frameworks provided here offer a solid foundation for researchers to investigate the multifaceted roles of GSK2945 in the intricate network of circadian regulation.

References

- 1. Circadian sleep–wake rhythm reversal in mice implanted with stomach cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Bmal1 restoration in muscle prolongs lifespan with systemic health effects in aging model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, tolerability and pharmacokinetics of GSK3008348, a novel integrin αvβ6 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK2945 in Nuclear Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 is a synthetic small molecule that has been identified as a ligand for the nuclear receptor REV-ERBα. As a member of the nuclear receptor superfamily, REV-ERBα is a key transcriptional repressor involved in the regulation of circadian rhythms, metabolism, and inflammatory responses. GSK2945 was developed based on the chemical scaffold of GSK4112, an earlier REV-ERBα agonist, with the aim of improving pharmacological properties. This technical guide provides a comprehensive overview of the role of GSK2945 in nuclear receptor signaling, with a focus on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.

Quantitative Data for GSK2945

| Compound | Target | Assay Type | Effect | Quantitative Value | Reference |

| GSK2945 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | ~2 hours | [1] |

| GSK2945 | REV-ERBα | Cell-based (LPS-stimulated THP-1 cells) | Inhibition of IL-6 upregulation | Qualitative Inhibition | [1] |

| SR9009 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.5 hours | [1] |

| GSK0999 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |

| GSK5072 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |

| GSK2667 | REV-ERBα | In vivo pharmacokinetics (oral gavage) | Half-life | 0.25 hours | [1] |

Signaling Pathway and Mechanism of Action

GSK2945 functions as an agonist of REV-ERBα, meaning it binds to the receptor and enhances its transcriptional repression activity. The canonical signaling pathway is as follows:

-

Binding: GSK2945 enters the cell and binds to the ligand-binding domain (LBD) of REV-ERBα in the nucleus.

-

Co-repressor Recruitment: Ligand binding induces a conformational change in REV-ERBα, promoting the recruitment of a co-repressor complex, which typically includes Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3).

-

Transcriptional Repression: The REV-ERBα/co-repressor complex binds to ROR response elements (ROREs) in the promoter regions of target genes.

-

Gene Silencing: HDAC3 in the complex deacetylates histones, leading to chromatin condensation and transcriptional repression of the target genes. Key target genes of REV-ERBα include those involved in the core circadian clock (e.g., BMAL1 (ARNTL)) and inflammation (e.g., IL-6).

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of GSK2945 on REV-ERBα signaling.

In Vitro Co-repressor Recruitment Assay (FRET-based)

This biochemical assay measures the ability of GSK2945 to promote the interaction between REV-ERBα and a co-repressor peptide.

Workflow:

Materials:

-

Purified recombinant GST-tagged REV-ERBα ligand-binding domain (LBD)

-

Biotinylated NCoR co-repressor peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

GSK2945

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare Reagents: Dilute all proteins and peptides in assay buffer to their working concentrations. Prepare a serial dilution of GSK2945.

-

Assay Plate Preparation: To each well of a 384-well plate, add:

-

GST-REV-ERBα-LBD

-

Biotinylated-NCoR peptide

-

-

Compound Addition: Add GSK2945 or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

FRET Reagent Addition: Add the Europium-labeled anti-GST antibody and SA-APC mixture to each well.

-

Second Incubation: Incubate the plate in the dark at room temperature for 2 hours.

-

Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the FRET ratio. Plot the FRET ratio against the log of the GSK2945 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell-Based Reporter Gene Assay

This assay measures the ability of GSK2945 to repress the transcription of a reporter gene under the control of a REV-ERBα-responsive promoter.

Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physiological Effects of Rev-erbα Inhibition

Introduction

Rev-erbα (also known as NR1D1) is a nuclear receptor that functions as a critical transcriptional repressor and a core component of the mammalian circadian clock.[1][2][3] It plays a pivotal role in integrating the body's internal timekeeping machinery with various metabolic and physiological processes.[2][4][5] Rev-erbα exerts its influence by binding to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of its target genes.[2][6] Upon binding, it recruits a corepressor complex, including Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to epigenetically silence gene expression.[2][3][5] The natural ligand for Rev-erbα is heme, which enhances its repressive activity, thus linking cellular metabolic status to circadian control.[2][5][6]

Given its central role in regulating metabolism, inflammation, and cell proliferation, the pharmacological inhibition of Rev-erbα has emerged as a promising therapeutic avenue for a range of diseases, including metabolic syndromes, inflammatory disorders, and cancer.[1][3][7] This guide provides a detailed exploration of the physiological consequences of Rev-erbα inhibition, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Signaling Pathway of Rev-erbα

The primary mechanism of Rev-erbα action is transcriptional repression. The following diagram illustrates this core pathway, which is fundamental to understanding the effects of its inhibition.

Physiological Effects of Rev-erbα Inhibition

Inhibition of Rev-erbα, either genetically (knockout/knockdown) or pharmacologically (using antagonists like SR8278), leads to the de-repression of its target genes, resulting in significant physiological changes.

Metabolic Regulation

Rev-erbα is a key regulator of lipid and glucose homeostasis. Its inhibition profoundly alters metabolic pathways, particularly in the liver, adipose tissue, and skeletal muscle.[4][8]

a) Lipid Metabolism: Rev-erbα-deficient mice exhibit dyslipidemia, characterized by increased liver triglycerides.[1] Inhibition of Rev-erbα leads to the up-regulation of genes involved in lipid synthesis and transport. For instance, lipoprotein lipase (Lpl), a critical gene for lipid utilization and storage, is constitutively upregulated in the muscle and adipose tissue of Rev-erbα knockout mice.[9][10] Rev-erbα also governs the rhythmic expression of genes related to cholesterol and bile acid metabolism, such as cholesterol 7α-hydroxylase (Cyp7a1).[4][11]

b) Glucose Homeostasis: Rev-erbα plays a crucial role in maintaining glucose balance by repressing key gluconeogenic enzymes, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[1][3] Consequently, Rev-erbα deficient mice show mild hyperglycemia.[9][10] In a model of lung cancer-associated cachexia, elevated glucagon levels were found to destabilize the Rev-erbα protein, leading to increased hepatic glucose production.[12] Furthermore, Rev-erbα in GABAergic neurons of the suprachiasmatic nucleus (SCN) controls the diurnal rhythm of hepatic insulin sensitivity.[13]

| Parameter | Model | Effect of Rev-erbα Knockout/Inhibition | Fold/Percent Change | Reference |

| Adiposity | Rev-erbα-/- mice | Increased | ~2.5-fold | [9][10] |

| Plasma Glucose | Rev-erbα-/- mice | Mild hyperglycemia | ~10% increase | [9][10] |

| Lpl Gene Expression | Rev-erbα-/- mice (muscle/adipose) | Constitutively upregulated | ~2-fold | [9][10] |

| Clock Gene Expression | Rev-erbα-/- mice (liver) | Upregulated at night | ~2-fold | [9] |

c) Brown Adipose Tissue (BAT) Thermogenesis: In BAT, Rev-erbα directly represses the expression of Uncoupling Protein 1 (Ucp1), a key driver of heat generation.[2] Mice lacking Rev-erbα show derepression of UCP1, leading to an increase in body temperature, particularly during the nadir of its normal rhythm.[14]

Inflammation and Immunity

Rev-erbα is a significant modulator of the inflammatory response. Its inhibition can exacerbate inflammation by de-repressing pro-inflammatory genes.

a) NF-κB Signaling and Cytokine Production: Rev-erbα suppresses the NF-κB signaling pathway, a central regulator of inflammation.[1][15] Pharmacological activation of Rev-erbα has been shown to suppress the transcription of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][5][15][16] Conversely, Rev-erbα inhibition or knockdown enhances the inflammatory response to stimuli like lipopolysaccharide (LPS).[17] Studies in human macrophages show that Rev-erbα directly interacts with the IL-6 promoter to repress its transcription.[17]

b) NLRP3 Inflammasome: Rev-erbα controls the circadian oscillations of the NLRP3 inflammasome, a key component of the innate immune system.[15] Its inhibition can lead to enhanced IL-1β production and exacerbated inflammatory conditions.[15][16]

c) Neuroinflammation: In the brain, loss of Rev-erbα function leads to spontaneous microglial and astrocyte activation, increased NF-κB signaling, and neuronal injury.[15] This suggests that Rev-erbα inhibition could worsen neuroinflammatory conditions. Conversely, pharmacological activation of Rev-erbα has been shown to suppress brain inflammation.[15] Following traumatic brain injury (TBI), Rev-erbα levels are downregulated, and pharmacological inhibition further exacerbates inflammatory and oxidative stress pathways.[18]

Circadian Rhythms

As a core clock component, Rev-erbα is integral to the negative feedback loop that drives circadian oscillations. It directly represses the transcription of the key positive clock component, Bmal1.[6][8][19]

Mice with a genetic deletion of Rev-erbα exhibit a shortened circadian period and altered locomotor activity patterns.[1][20] When both Rev-erbα and its paralog Rev-erbβ are knocked out, mice display a complete loss of circadian behavioral rhythms.[19][21] Therefore, inhibiting Rev-erbα disrupts the fundamental timekeeping of the cell, which has widespread consequences for physiology.

Cancer Biology

The role of Rev-erbα in cancer is context-dependent. While low expression is associated with poor prognosis in some cancers like gastric cancer, its inhibition has shown therapeutic potential in others.[1][3]

In neuroendocrine prostate cancer (NEPC), Rev-erbα function is reprogrammed to drive tumor lineage plasticity and therapy resistance.[22][23] Pharmacological or genetic inhibition of Rev-erbα potently blocks the growth of NEPC tumors and suppresses this plasticity, making it an attractive therapeutic target.[22][23] In other cancer cell lines, Rev-erbα agonists (which mimic overexpression rather than inhibition) have been shown to induce cell death by blocking autophagy.[1][24] This suggests that the therapeutic strategy (inhibition vs. activation) may depend heavily on the specific cancer type and its underlying molecular drivers.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study Rev-erbα inhibition.

Animal Models and Metabolic Phenotyping

-

Model: Rev-erbα-/- (knockout) mice are the primary model for studying genetic inhibition.

-

Protocol:

-

House mice under a strict 12-hour light/12-hour dark cycle.

-

Indirect Calorimetry: Place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) to determine fuel source utilization (carbohydrates vs. fats).[9]

-

Glucose Tolerance Test (GTT): Fast mice overnight, then administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Serum Analysis: Collect blood samples to measure plasma levels of glucose, triglycerides, cholesterol, and insulin using standard enzymatic assays or ELISAs.

-

Gene Expression Analysis

-

Model: Primary hepatocytes, macrophages, or tissue samples from treated animals.

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific to target genes (Nr1d1, Bmal1, G6pc, Il6, etc.) and a housekeeping gene (e.g., Gapdh, Actb) for normalization. Calculate relative expression using the ΔΔCt method.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if Rev-erbα directly binds to the promoter region of a target gene.

-

Protocol:

-

Cross-linking: Treat cells (e.g., endometrial stromal cells) with 1% formaldehyde to cross-link proteins to DNA.[25]

-

Sonication: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Rev-erbα or a control IgG overnight.

-

Pull-down: Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the precipitated DNA.

-

Analysis: Use qPCR with primers flanking the putative RORE in the target gene's promoter to quantify the amount of precipitated DNA.[25]

-

Conclusion

Rev-erbα stands as a critical nexus between the circadian clock and metabolic health. The physiological effects of its inhibition are profound and multifaceted, spanning metabolism, inflammation, and cellular proliferation. While Rev-erbα knockout models reveal detrimental impacts on metabolic homeostasis and circadian stability, pharmacological inhibition presents a nuanced and promising therapeutic strategy, particularly in diseases like neuroendocrine prostate cancer where Rev-erbα's function is co-opted. Future research will need to focus on developing tissue-specific inhibitors and further elucidating the context-dependent roles of Rev-erbα to fully harness its therapeutic potential while mitigating potential adverse effects on core physiological rhythms.

References

- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]

- 4. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear receptor Rev-erbα: a heme receptor that coordinates circadian rhythm and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Rev-Erb receptors inhibitors and how do they work? [synapse.patsnap.com]

- 8. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nuclear receptor REV-ERBα is required for the daily balance of carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rev-erb in GABAergic Neurons Controls Diurnal Hepatic Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rev-erbs: Integrating Metabolism Around the Clock - A Time for Metabolism and Hormones - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thorax.bmj.com [thorax.bmj.com]

- 18. Targeting Circadian Protein Rev-erbα to Alleviate Inflammation, Oxidative Stress, and Enhance Functional Recovery Following Brain Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. journals.physiology.org [journals.physiology.org]

GSK2945 Hydrochloride: A Technical Guide for Investigating Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 hydrochloride is a potent and specific synthetic antagonist of the nuclear receptor Rev-erbα, a key component of the circadian clock machinery that also plays a critical role in regulating metabolism. By inhibiting the transcriptional repressive activity of Rev-erbα, this compound offers a valuable pharmacological tool to probe the intricate connections between the circadian rhythm and metabolic pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its application in studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, and detailed experimental protocols for its use in both in vitro and in vivo research.

Introduction

Metabolic diseases represent a growing global health crisis. The circadian clock, an internal timekeeping system, has emerged as a crucial regulator of metabolic homeostasis. Rev-erbα (also known as NR1D1), a nuclear receptor and a core component of the circadian clock, functions as a transcriptional repressor of numerous genes involved in lipid and glucose metabolism. Its dysregulation has been implicated in the pathogenesis of various metabolic disorders. This compound, as a specific antagonist of Rev-erbα, provides a means to de-repress these target genes and investigate the therapeutic potential of modulating this pathway.

Mechanism of Action

This compound is a highly specific antagonist for both mouse and human Rev-erbα.[1] It functions by preventing the recruitment of the NCoR (Nuclear Receptor Corepressor) complex to Rev-erbα, thereby relieving the transcriptional repression of Rev-erbα target genes. This leads to an increase in the expression of genes involved in various metabolic processes.

One of the key validated targets of the Rev-erbα pathway is Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. By antagonizing Rev-erbα, this compound increases the expression of CYP7A1, which in turn enhances cholesterol metabolism.[1]

Quantitative Data

The following tables summarize the available quantitative data on the activity and effects of this compound.

| Parameter | Species | Value | Reference |

| EC50 (Rev-erbα Antagonism) | Mouse | 21.5 µM | [1] |

| Human | 20.8 µM | [1] | |

| EC50 (Bmal1 Luciferase Reporter) | - | 2.05 µM | [1] |

Table 1: In Vitro Activity of this compound

| Model System | Treatment | Outcome | Reference |

| Mouse Primary Hepatocytes | 20 µM GSK2945 for 12 and 24 hours | Increased mRNA and protein levels of Cyp7a1. | [1] |

| Human Primary Hepatocytes | 20 µM GSK2945 for 12 and 24 hours | Increased mRNA and protein levels of CYP7A1. | [1] |

| Wild-type Mice | Intraperitoneal injection | Increased hepatic Cyp7a1 levels and lowered plasma cholesterol. | [1] |

Table 2: In Vitro and In Vivo Effects of this compound on Cholesterol Metabolism

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in metabolic diseases.

References

Foundational Research on Rev-erbα/β Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the antagonism of Rev-erbα (NR1D1) and Rev-erbβ (NR1D2), nuclear receptors that are key regulators of the circadian clock, metabolism, and inflammation. This document summarizes the core mechanism of Rev-erbα/β antagonism, presents quantitative data on the effects of antagonists, details key experimental protocols, and visualizes the involved signaling pathways.

Core Concepts of Rev-erbα/β Function and Antagonism

Rev-erbα and Rev-erbβ are transcriptional repressors.[1] They lack a canonical activation function-2 (AF2) domain, preventing them from activating gene transcription.[2][3] Instead, they recruit the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to their target gene promoters.[2][3] This recruitment leads to histone deacetylation and chromatin condensation, resulting in the repression of gene expression.[4]

The primary mechanism of Rev-erbα/β antagonism is the inhibition of this transcriptional repression. Small molecule antagonists bind to the ligand-binding domain of Rev-erbα/β, preventing the recruitment of the NCoR-HDAC3 co-repressor complex.[4] This blockage leads to the de-repression and subsequent increased expression of Rev-erb target genes.[5][6]

Quantitative Data on Rev-erbα/β Antagonism

The most well-characterized synthetic antagonist for Rev-erbα/β is SR8278. The following tables summarize key quantitative data regarding its activity.

| Compound | Target(s) | Assay | Metric | Value | Cell Line | Reference |

| SR8278 | Rev-erbα | Bmal1 Promoter-Luciferase Reporter Assay | EC50 | 0.47 µM | HEK293 | [1] |

| SR8278 | Rev-erbα/β | GAL4-Rev-erbα/β Cotransfection Assay | IC50 (vs. GSK4112) | 0.35 µM | HEK293 | [5] |

Table 1: Potency of the Rev-erb Antagonist SR8278

| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Vehicle) | Cell Line | Reference |

| Bmal1 | 10 µM SR8278 | Increased | HepG2 | [2] |

| G6Pase | 10 µM SR8278 | Increased | HepG2 | [5][6] |

| Pck1 (PEPCK) | 10 µM SR8278 | Increased | HepG2 | [5][6] |

Table 2: Effect of SR8278 on the Expression of Rev-erb Target Genes

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study Rev-erbα/β antagonism.

Luciferase Reporter Assay for Rev-erbα/β Antagonist Activity

This assay is used to quantify the ability of a compound to inhibit the transcriptional repression activity of Rev-erbα/β on a target gene promoter.

Materials:

-

HEK293 or HepG2 cells

-

Expression plasmid for full-length Rev-erbα or Rev-erbβ (e.g., pCMV-Rev-erbα)

-

Luciferase reporter plasmid containing a Rev-erbα/β response element (RORE) from a target gene promoter (e.g., pGL3-Bmal1-promoter-Luc)

-

A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium and supplements

-

Test compounds (e.g., SR8278) and vehicle (e.g., DMSO)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Rev-erb expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or the vehicle control.

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if Rev-erbα/β directly binds to the promoter region of a target gene in a cellular context.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment or micrococcal nuclease for chromatin shearing

-

ChIP-validated antibody against Rev-erbα or Rev-erbβ

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter of interest and a negative control region

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a specific antibody against Rev-erbα/β or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Quantify the amount of precipitated DNA using qPCR with primers specific to the target gene promoter. Results are often expressed as a percentage of input DNA.

Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between Rev-erbα/β and its co-repressors, NCoR and HDAC3.

Materials:

-

Cells expressing the proteins of interest

-

Co-IP lysis buffer

-

Antibody against Rev-erbα or Rev-erbβ

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or SDS-PAGE loading buffer

-

Reagents and equipment for Western blotting

-

Antibodies against NCoR and HDAC3 for Western blot detection

Protocol:

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the cell lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against Rev-erbα/β or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the immune complexes.

-

Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against NCoR and HDAC3 to detect their presence in the Rev-erbα/β immunoprecipitate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Rev-erbα/β antagonism.

Rev-erbα/β Transcriptional Repression and Antagonism

Caption: Mechanism of Rev-erbα/β antagonism leading to transcriptional de-repression.

Experimental Workflow for Antagonist Screening

Caption: A typical workflow for high-throughput screening of Rev-erbα/β antagonists.

Rev-erbα/β and the NF-κB Signaling Pathway

Caption: Rev-erbα/β-mediated repression of the NF-κB signaling pathway.[7][8]

Rev-erbα/β and the NLRP3 Inflammasome Pathway

Caption: Rev-erbα/β-mediated repression of the NLRP3 inflammasome priming step.[6][7][8]

Conclusion

The antagonism of Rev-erbα/β presents a promising avenue for therapeutic intervention in a range of diseases, including metabolic disorders and inflammatory conditions. The synthetic antagonist SR8278 has been a valuable tool in elucidating the roles of these nuclear receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this dynamic field. Further research is warranted to develop more potent and specific Rev-erbα/β antagonists with improved pharmacokinetic properties for in vivo studies and potential clinical applications.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 2. Nuclear receptor Rev‐erbα alleviates intervertebral disc degeneration by recruiting NCoR–HDAC3 co‐repressor and inhibiting NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of GSK2945 Hydrochloride: A Rev-erbα Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor Rev-erbα, a key regulator of the circadian clock and metabolism. This technical guide provides a comprehensive overview of the discovery, characterization, and pharmacological properties of this compound. It details its mechanism of action in modulating cholesterol metabolism through the regulation of key enzymes and signaling pathways. This document also outlines detailed experimental protocols for the in vitro and in vivo characterization of this compound, along with a summary of its known quantitative data and pharmacokinetic profile. Diagrams illustrating the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological context and experimental application.

Introduction

The nuclear receptor Rev-erbα (NR1D1) is a critical component of the core circadian clock machinery, functioning as a transcriptional repressor. It plays a pivotal role in regulating the expression of genes involved in various physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation. The discovery of small molecule modulators of Rev-erbα has opened new avenues for therapeutic intervention in metabolic diseases, sleep disorders, and inflammatory conditions.

This compound has been identified as a specific antagonist of Rev-erbα. By inhibiting the repressive activity of Rev-erbα, GSK2945 offers a valuable tool for elucidating the physiological functions of this nuclear receptor and presents a potential therapeutic strategy for diseases associated with its dysregulation. This guide serves to consolidate the current knowledge on this compound, with a focus on its discovery, mechanism of action, and pharmacological characterization.

Discovery of this compound

While the specific details of the initial high-throughput screening cascade and subsequent lead optimization process that led to the identification of GSK2945 are not extensively published in the public domain, it is understood that the discovery of Rev-erbα modulators often involves cell-based reporter assays. These screens are designed to identify compounds that can modulate the transcriptional activity of Rev-erbα on its target genes, such as Bmal1. Compounds that reverse the Rev-erbα-mediated repression of a reporter gene are then further characterized for their potency, selectivity, and drug-like properties. The development of GSK2945 likely followed a similar path of iterative medicinal chemistry efforts to improve its pharmacological profile.

Chemical Characterization

Chemical Name: 2-Thiophenemethanamine, N-[(4-chloro-2-methylphenyl)methyl]-N-[(4-chlorophenyl)methyl]-5-nitro-, hydrochloride salt

Chemical Formula: C₂₀H₁₉Cl₃N₂O₂S · HCl

Molecular Weight: 494.23 g/mol

Mechanism of Action and Signaling Pathway

GSK2945 acts as an antagonist of Rev-erbα, thereby inhibiting its transcriptional repressor function. Rev-erbα is known to regulate cholesterol metabolism through a complex signaling network. One of the key mechanisms involves the regulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.

Rev-erbα exerts its control over CYP7A1 expression through at least two distinct pathways:

-

Regulation of Insig2 and SREBP Activation: Rev-erbα directly represses the transcription of the Insig2 gene. The INSIG2 protein is responsible for retaining the Sterol Regulatory Element-Binding Protein (SREBP) in the endoplasmic reticulum, thereby preventing its activation. By repressing Insig2, Rev-erbα promotes the proteolytic cleavage and activation of SREBP, which then translocates to the nucleus and activates the transcription of genes involved in cholesterol biosynthesis. As an antagonist, GSK2945 would be expected to relieve this repression of Insig2, leading to decreased SREBP activation.

-

Regulation of Lrh-1: Rev-erbα directly represses the transcription of Liver Receptor Homolog-1 (Lrh-1, also known as NR5A2). LRH-1 is a nuclear receptor that acts as a key transcriptional activator of the CYP7A1 gene. By antagonizing Rev-erbα, GSK2945 leads to the derepression of Lrh-1, resulting in increased LRH-1 protein levels and subsequent activation of CYP7A1 transcription. This leads to an enhanced conversion of cholesterol to bile acids, thereby lowering plasma cholesterol levels.

The following diagram illustrates the signaling pathway of Rev-erbα in cholesterol metabolism and the proposed mechanism of action for GSK2945.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of GSK2945

| Parameter | Species | Value (µM) |

| EC₅₀ (Rev-erbα antagonism) | Mouse | 21.5 |

| Human | 20.8 | |

| EC₅₀ (Bmal1 luciferase reporter) | - | 2.05 |

Table 2: In Vivo Pharmacokinetic Parameters of GSK2945

| Parameter | Value |

| Half-life (t₁/₂) | 2.0 hours |

| Oral Bioavailability | 23% |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the sequential N-alkylation of a primary amine precursor with the appropriate benzyl and thiophenemethyl halides, followed by conversion to the hydrochloride salt.

In Vitro Characterization

This assay is designed to measure the ability of a compound to antagonize the transcriptional repression activity of Rev-erbα.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently co-transfected with a Rev-erbα expression plasmid, a luciferase reporter plasmid containing the Bmal1 promoter driving firefly luciferase expression, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

After 24 hours, the cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

Following a 24-hour incubation with the compound, the cells are lysed.

-

The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

The normalized data is then plotted against the logarithm of the GSK2945 concentration, and the EC₅₀ value is calculated using a non-linear regression analysis.

-

ChIP assays are used to confirm the direct binding of Rev-erbα to the promoter regions of its target genes and to assess how GSK2945 affects this interaction.

Workflow Diagram:

Detailed Methodology:

-

Cell Treatment and Cross-linking:

-

HepG2 cells are treated with GSK2945 or vehicle for a specified time.

-

Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Cells are harvested, and nuclei are isolated.

-

The chromatin is sheared to an average size of 200-500 base pairs using sonication.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated overnight with an antibody specific to Rev-erbα or a non-specific IgG as a negative control.

-

The antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

-

Washing and Elution:

-

The beads are washed multiple times to remove non-specifically bound chromatin.

-

The immunoprecipitated chromatin is eluted from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

-

The DNA is then purified using a DNA purification kit.

-

-

Analysis:

-

The enrichment of specific DNA sequences (e.g., the promoter region of Lrh-1) in the immunoprecipitated DNA is quantified by quantitative PCR (qPCR).

-

Alternatively, the purified DNA can be used to prepare libraries for next-generation sequencing (ChIP-seq) to identify all Rev-erbα binding sites across the genome and how they are affected by GSK2945 treatment.

-

In Vivo Characterization

This protocol describes a typical in vivo study to evaluate the efficacy of GSK2945 in a mouse model of hypercholesterolemia.

Workflow Diagram:

Detailed Methodology:

-

Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet to induce hypercholesterolemia.

-

-

Compound Administration:

-

Mice are randomly assigned to treatment groups: vehicle control and this compound at various doses (e.g., 10, 30, 100 mg/kg).

-

The compound is administered once daily via oral gavage for a period of 2-4 weeks.

-

-

Sample Collection:

-

Blood samples are collected via tail vein bleeding at baseline and at the end of the treatment period.

-

At the end of the study, mice are euthanized, and liver tissue is collected and snap-frozen for gene expression analysis.

-

-

Analysis:

-

Plasma is separated from the blood samples, and total cholesterol, HDL-cholesterol, and LDL-cholesterol levels are measured using commercially available kits.

-

Total RNA is extracted from the liver tissue, and the expression levels of genes such as Cyp7a1, Lrh-1, and Insig2 are quantified by RT-qPCR.

-

-

Data Analysis:

-

Statistical analysis is performed to compare the plasma lipid levels and gene expression between the GSK2945-treated groups and the vehicle control group.

-

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of the nuclear receptor Rev-erbα. Its characterization as a specific antagonist has provided significant insights into the regulation of cholesterol metabolism. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing GSK2945 to further explore the therapeutic potential of targeting the Rev-erbα signaling pathway in metabolic and other diseases. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy and safety in various disease models.

Methodological & Application

Application Notes and Protocols for GSK2945 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2945 hydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBα. REV-ERBα is a critical component of the circadian clock machinery and plays a significant role in regulating gene expression involved in metabolism and inflammation. As a transcriptional repressor, REV-ERBα's activity is modulated by heme, its natural ligand. This compound offers a valuable tool for investigating the physiological and pathophysiological roles of REV-ERBα. These application notes provide detailed protocols for the in vitro characterization of this compound, including methods to assess its potency, effects on target gene expression, and potential cytotoxicity.

Mechanism of Action

GSK2945 acts by inhibiting the transcriptional repressor activity of REV-ERBα. By binding to REV-ERBα, GSK2945 prevents the recruitment of the nuclear receptor co-repressor (NCoR), leading to the de-repression of REV-ERBα target genes. Key target genes that are upregulated upon treatment with GSK2945 include Bmal1, a core component of the positive limb of the circadian clock, and Cyp7a1, the rate-limiting enzyme in bile acid synthesis.

Data Presentation

Quantitative Data Summary for this compound

| Assay Type | Target/Reporter | Cell Line/System | Parameter | Value (µM) | Reference |

| REV-ERBα Antagonist Assay | human REV-ERBα | - | EC50 | 20.8 | [1] |

| REV-ERBα Antagonist Assay | mouse Rev-erbα | - | EC50 | 21.5 | [1] |

| Bmal1 Luciferase Reporter Assay | Bmal1 promoter | - | EC50 | 2.05 | [1][2] |

Signaling Pathway and Experimental Workflow

Caption: REV-ERBα signaling pathway and the antagonistic action of this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Bmal1-Luciferase Reporter Assay

This assay is designed to quantify the antagonist activity of this compound on REV-ERBα by measuring the expression of a luciferase reporter gene driven by the Bmal1 promoter.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Bmal1 promoter-luciferase reporter plasmid

-

REV-ERBα expression plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA mix containing the Bmal1-luciferase reporter, REV-ERBα expression plasmid, and Renilla control plasmid.

-

Dilute the DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Incubate the DNA-transfection reagent complex at room temperature for 20 minutes.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

-

Replace the transfection medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.

-

Quantitative PCR (qPCR) for Target Gene Expression

This protocol is used to measure the effect of this compound on the mRNA levels of REV-ERBα target genes, such as Cyp7a1.

Materials:

-

HepG2 cells or primary hepatocytes

-

Appropriate cell culture medium

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR primers for target genes (e.g., CYP7A1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Primer Sequences:

-

Human CYP7A1 Forward: 5'-CAAGCAAACACCATTCCAGCGAC-3'[3]

-

Human CYP7A1 Reverse: 5'-ATAGGATTGCCTTCCAAGCTGAC-3'[3]

-

Human GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

-

Human GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Protocol:

-

Cell Culture and Treatment:

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.

-

Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[3]

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

-

Western Blot for REV-ERBα Protein Levels

This protocol describes the detection of REV-ERBα protein levels in cell lysates by Western blotting.

Materials:

-

Cells of interest (e.g., HepG2)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against REV-ERBα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in the qPCR protocol.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against REV-ERBα overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.

References

Application Notes and Protocols for GSK2945 Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2945 hydrochloride is a chemical probe that functions as a specific antagonist of the nuclear receptor Rev-erbα (also known as NR1D1). Rev-erbα is a crucial component of the circadian clock machinery and acts as a transcriptional repressor, linking the body's internal clock to metabolic processes. By inhibiting Rev-erbα, this compound causes the de-repression of Rev-erbα target genes, making it a valuable tool for studying the roles of the circadian clock in metabolism, inflammation, and other physiological and pathological processes. Its hydrochloride form offers stability for research applications.

Mechanism of Action

Rev-erbα functions by binding to specific DNA sequences known as Rev-erb Response Elements (ROREs) in the promoter regions of its target genes, recruiting co-repressor complexes to inhibit transcription. This compound antagonizes this repressive activity. This leads to an upregulation of genes normally suppressed by Rev-erbα, such as the core clock component BMAL1 and genes involved in metabolism, like CYP7A1 (Cholesterol 7α-hydroxylase), a rate-limiting enzyme in bile acid synthesis.[1][2] Therefore, treatment of cells with this compound can be used to investigate the downstream consequences of enhanced Rev-erbα target gene expression.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of GSK2945

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈Cl₂N₂O₂S | [3] |

| Molecular Weight | 421.34 g/mol | [3] |

| Target | Rev-erbα / REV-ERBα (NR1D1) | [1][2] |

| EC₅₀ (Human REV-ERBα) | 20.8 µM | [1][2] |

| EC₅₀ (Mouse Rev-erbα) | 21.5 µM | [1][2] |

| EC₅₀ (Bmal1 Reporter) | 2.05 µM | [1][2] |

Table 2: Recommended Starting Concentrations for In Vitro Experiments

| Cell Type | Application | Recommended Concentration Range | Incubation Time | Source / Rationale |

| Primary Hepatocytes | Upregulation of Cyp7a1/CYP7A1 | 10 - 20 µM | 12 - 24 hours | [1][2] |

| Human Lung Fibroblasts | Modulation of TGF-β1 induced fibrosis | 1 - 10 µM | 4 - 48 hours | Based on data for other Rev-erbα modulators[4] |

| THP-1 (human monocytic) | Inhibition of LPS-induced IL-6 | 1 - 10 µM | 24 hours | Based on qualitative data[3] |

| General Cell Lines | Dose-response curve generation | 0.1 - 50 µM | 24 - 48 hours | Based on EC₅₀ values[1][2] |

Mandatory Visualizations

Caption: Mechanism of this compound as a REV-ERBα antagonist.

Caption: Workflow for a dose-response experiment using GSK2945.

Experimental Protocols

Disclaimer: The following protocols are provided as examples. Optimization is required for specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically soluble in DMSO. To prepare a 10 mM stock solution, add 237.3 µL of DMSO to 1 mg of this compound (MW: 421.34). Mix by vortexing or gentle heating/sonication if needed.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage (up to 1 year).[1]

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in fresh, pre-warmed cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Protocol 2: Analysis of Target Gene Expression by qRT-PCR

This protocol details how to measure the effect of GSK2945 on the expression of a known Rev-erbα target gene, BMAL1.

-

Cell Seeding: Seed human cells (e.g., HepG2 or primary hepatocytes) in a 12-well plate at a density that will result in 80-90% confluency at the time of harvest.

-

Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing GSK2945 (e.g., at 1, 5, 10, and 20 µM) or a vehicle control (DMSO, same final concentration as the highest GSK2945 dose).

-

Incubation: Incubate the cells for a predetermined time, for example, 24 hours.[1][2]

-

RNA Isolation: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix. A typical reaction would be: 5 µL SYBR Green Master Mix (2x), 1 µL cDNA, 1 µL each of forward and reverse primers (10 µM), and 2 µL nuclease-free water.

-

Target Gene: BMAL1

-

Housekeeping Gene: GAPDH or ACTB

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of BMAL1 to the housekeeping gene and then to the vehicle control. An increase in the 2-ΔΔCt value indicates de-repression of the target gene.

Protocol 3: Assessment of Protein Levels by Western Blot

This protocol is for assessing the effect of GSK2945 on pro-fibrotic markers in a lung fibrosis model.

-

Model System: Culture primary human lung fibroblasts in 6-well plates.

-

Induction of Fibrosis: Starve cells overnight in serum-free medium. Pre-treat cells with GSK2945 (e.g., 10 µM) or vehicle for 4 hours.[4]

-

Stimulation: Add TGF-β1 (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Scrape the cells, collect the lysate, and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel and transfer them to a nitrocellulose or PVDF membrane.[5][6]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-REV-ERBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Caption: Experimental workflow for Western Blot analysis.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide

This protocol is designed to assess if GSK2945 induces apoptosis.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

-

Treatment: Treat cells with a range of GSK2945 concentrations and appropriate controls (vehicle and a known apoptosis inducer like staurosporine).

-

Incubation: Incubate for 24-48 hours.

-

Staining: Prepare an Annexin V and Propidium Iodide (PI) staining solution in 1X Annexin V Binding Buffer according to the manufacturer's protocol (e.g., from Invitrogen, Abcam).

-

Procedure:

-

Carefully remove the culture medium from the wells.

-

Wash cells once with 100 µL of cold PBS.

-

Add 100 µL of the Annexin V/PI staining solution to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Analysis (Flow Cytometry):

-

Gently detach cells (if adherent) and collect the total cell population.

-

Analyze immediately on a flow cytometer.

-

Healthy cells: Annexin V-negative, PI-negative.

-